BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of (2S,3S)-2,3-
Diaminobutane-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(2S,3S)-2,3-Diaminobutane-1,4-
diol

Cat. No.: B134581

Compound Name:

An In-depth Technical Guide to (2S,3S)-2,3-
Diaminobutane-1,4-diol

Disclaimer: Publicly available scientific literature and chemical databases lack specific
experimental data for (2S,3S)-2,3-Diaminobutane-1,4-diol. This guide is compiled from
computed data, general chemical principles, and analogous synthetic methods for related chiral
diaminodiols. All presented data and protocols should be considered predictive and require
experimental validation.

Introduction

(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral organic compound containing two
stereocenters. Its structure, featuring two primary alcohol and two primary amine functional
groups, makes it a potentially valuable building block in medicinal chemistry and materials
science. The specific stereochemistry of the molecule can be expected to impart unique
properties and biological activities. This document aims to provide a comprehensive overview
of the known and predicted properties of this compound, as well as a general methodology for
its synthesis.

Physical and Chemical Properties
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Direct experimental data for the physical and chemical properties of (2S,3S)-2,3-

Diaminobutane-1,4-diol are not readily available. The following table summarizes computed

and general properties based on its structure and data from its stereocisomers.

Property

Value (Predicted or
Inferred)

Notes

Molecular Formula

CaH12N202

This value is consistent across

Molecular Weight 120.15 g/mol [1][2] _
all stereoisomers.
This is the specific CAS
CAS Number 104769-25-7 registry number for the (2S,3S)
stereoisomer.
White to off-white solid Based on similar small-
Appearance ) C
(Predicted) molecule diaminodiols.
Expected to be a crystalline
] ] ) solid with a distinct melting
Melting Point Not available ] )
point, but no experimental data
found.
Likely to decompose at higher
Boiling Point Not available temperatures before boiling
under atmospheric pressure.
The presence of multiple
- Soluble in water and polar hydrogen bond donors and
Solubility ) ) .
organic solvents (Predicted) acceptors suggests high
polarity.
Expected to have two pKa
] values for the two amine
pKa Not available ) )
groups, likely in the range of 9-
10.5.
-2.9 (Computed for ] ) o
LogP Indicates high hydrophilicity.

stereoisomers)[1][2]
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Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (2S,3S)-2,3-
Diaminobutane-1,4-diol have been found in the public domain. For research purposes,
spectroscopic analysis of a synthesized sample would be required for full characterization.

Chemical Reactivity

The chemical reactivity of (2S,3S)-2,3-Diaminobutane-1,4-diol is dictated by its primary amine
and primary alcohol functional groups.

e Amine Group Reactions: The two primary amine groups can undergo typical reactions such
as acylation, alkylation, and Schiff base formation. They also impart basic properties to the
molecule.

¢ Alcohol Group Reactions: The primary alcohol groups can be oxidized to aldehydes or
carboxylic acids, and can undergo esterification and etherification.

o Chelating Agent: The presence of two nitrogen and two oxygen atoms in a small framework
suggests that this molecule could act as a chiral chelating ligand for various metal ions.

Experimental Protocols: A Generalized Approach to
Synthesis

A specific, validated experimental protocol for the synthesis of (2S,3S)-2,3-Diaminobutane-
1,4-diol is not available. However, a general stereoselective synthesis can be proposed based
on established methods for the preparation of chiral vicinal diaminodiols. The following is a
conceptual workflow.

Workflow for the Stereoselective Synthesis of (2S,3S)-2,3-Diaminobutane-1,4-diol
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Conceptual Synthetic Workflow

Starting Material
(e.g., (2S,3S)-1,4-dimethoxy-2,3-butanediol)

Reagents:
1. MsCl, Et3N
. NaN3, DMF

Step 1: Conversion of Diol to Diazide
(e.g., Mesylation followed by Azide Substitution)

l

Intermediate: (2S,3S)-2,3-diazido-1,4-dimethoxybutane

Reagents:
H2, Pd/C or PPh3, H20

Step 2: Reduction of Diazide to Diamine
(e.g., Catalytic Hydrogenation or Staudinger Reaction)

l

Intermediate: (2S,3S)-2,3-diamino-1,4-dimethoxybutane

Reagent:
BBr3

Step 3: Demethylation
(e.g., BBr3)

Final Product:

(2S,3S)-2,3-Diaminobutane-1,4-diol

Click to download full resolution via product page

Caption: A generalized synthetic route to (2S,3S)-2,3-Diaminobutane-1,4-diol.
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Detailed Methodologies (Conceptual):

o Preparation of a Chiral Precursor: The synthesis would likely start from a commercially
available chiral C4 building block, such as L-tartaric acid or a derivative. For this example,
we consider a hypothetical starting material, (2S,3S)-1,4-dimethoxy-2,3-butanediol, which
would need to be synthesized from a chiral pool starting material.

e Conversion of Diol to Diazide:

o The diol is first converted to a good leaving group, for example, by mesylation. To a
solution of the diol in a suitable solvent like dichloromethane at O °C, triethylamine is
added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is
stirred until completion.

o The resulting dimesylate is then reacted with an excess of sodium azide in a polar aprotic
solvent such as dimethylformamide (DMF). The reaction is heated to promote the SN2
reaction, leading to the formation of the diazide with inversion of stereochemistry if the
starting material had the opposite configuration at the stereocenters, or retention if a
double inversion is performed. For this workflow, it is assumed the starting material has
the desired stereochemistry.

o Reduction of the Diazide to the Diamine:

o The diazido intermediate is then reduced to the corresponding diamine. This can be
achieved through catalytic hydrogenation using a palladium on carbon catalyst under a
hydrogen atmosphere.

o Alternatively, the Staudinger reaction can be employed, where the diazide is treated with
triphenylphosphine to form an intermediate phosphazene, which is then hydrolyzed to the
diamine.

o Deprotection of the Hydroxyl Groups:

o If the hydroxyl groups of the starting material were protected (as in this example with
methyl ethers), a final deprotection step is necessary. Boron tribromide (BBr3) is a
common reagent for the cleavage of methyl ethers. The reaction is typically carried out at
low temperatures in an inert solvent.
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e Purification and Characterization:

o Each step would require appropriate workup and purification, likely involving extraction
and column chromatography.

o The final product's identity and purity would need to be confirmed by standard analytical
techniques, including NMR spectroscopy (*H and *3C), mass spectrometry, and infrared
spectroscopy. The stereochemical purity would be assessed using chiral chromatography
or by derivatization with a chiral agent followed by NMR analysis.

Biological Activity and Applications

There is no specific information in the scientific literature regarding the biological activity or
applications of (2S,3S)-2,3-Diaminobutane-1,4-diol. However, based on the general
properties of related diaminobutane derivatives, potential areas of interest for future research
include:

e Drug Development: Chiral diamines are important scaffolds in many pharmacologically active
compounds. This molecule could serve as a building block for the synthesis of novel drug
candidates.

o Asymmetric Catalysis: As a chiral ligand, it could be used to form metal complexes for

asymmetric catalysis.

o Materials Science: The difunctional nature of the molecule allows for its potential use as a
monomer in the synthesis of chiral polymers with unique properties.

Signaling Pathways and Logical Relationships

Due to the lack of information on the biological activity of (2S,3S)-2,3-Diaminobutane-1,4-diol,
there are no known signaling pathways in which it is involved. A logical relationship diagram for
its potential application in drug discovery is presented below.

Logical Workflow for Investigating the Biological Activity of a Novel Chiral Diaminodiol
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Drug Discovery Workflow

Synthesis and Characterization of

(2S,3S)-2,3-Diaminobutane-1,4-diol

High-Throughput Screening
(e.g., against a panel of enzymes or receptors)

Identification of biological activity

Hit Identification

Structure-Activity Relationship (SAR) studies

Lead Optimization
(Synthesis of derivatives)

In Vitro and In Vivo Testing
(ADME/Tox, Efficacy)

Promising candidate identified

Preclinical Development

Click to download full resolution via product page

Caption: A conceptual workflow for the investigation of novel compounds in drug discovery.
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Conclusion

(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral molecule with potential for various applications,
particularly in the fields of medicinal chemistry and asymmetric synthesis. However, a
significant gap exists in the scientific literature regarding its specific physical, chemical, and
biological properties. The information provided in this guide is based on predictions and
analogies to related compounds and should be used as a starting point for further experimental
investigation. The synthesis and characterization of this compound would be a valuable
contribution to the field of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.(2S,3R)-1,4-diaminobutane-2,3-diol | C4H12N202 | CID 11073400 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 2,3-Diaminobutane-1,4-diol | C4H12N202 | CID 434727 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [physical and chemical properties of (2S,3S)-2,3-
Diaminobutane-1,4-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134581#physical-and-chemical-properties-of-2s-3s-
2-3-diaminobutane-1-4-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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